(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate
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Overview
Description
(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and subsequently reacted to form the final product.
Catalytic Reactions: Catalysts are often used to increase the efficiency and yield of the desired product.
Industrial Production: Large-scale production may involve continuous flow reactors and optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves replacing one functional group with another, commonly using reagents like halogens or nucleophiles.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity and leading to physiological changes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups can confer distinct properties and reactivity, setting this compound apart from its analogs.
This comprehensive overview of this compound provides insights into its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-azaniumyl-5-oxo-3,4-dihydropyrrol-2-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UWTATZPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NC1=O)[O-])[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=NC1=O)[O-])[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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